molecular formula C14H12INO2 B336704 N-(4-iodophenyl)-2-methoxybenzamide

N-(4-iodophenyl)-2-methoxybenzamide

Cat. No.: B336704
M. Wt: 353.15 g/mol
InChI Key: HIYTZWYUNKXHKB-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-methoxybenzamide is a chemical compound offered for research purposes. This benzamide derivative is part of a class of compounds investigated for their potential in scientific research, particularly in the field of neuroscience and molecular imaging . Structurally similar iodinated benzamides have been extensively used as key precursors or ligands in the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) . For example, the compound [123I]iodobenzamide ([123I]IBZM), which shares the benzamide core, is a well-established SPECT radiotracer for imaging the dopamine D2 receptor in the living human brain . Research into related compounds has been pivotal for studying the neurobiology of chronic stress-related psychiatric conditions such as major depressive disorder and bipolar disorder . The presence of both the iodine atom and the methoxybenzamide structure in this molecule makes it a candidate for further exploration in medicinal chemistry and as a building block in the synthesis of more complex research molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

N-(4-iodophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H12INO2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)

InChI Key

HIYTZWYUNKXHKB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-iodophenyl)-2-methoxybenzamide and Analogues

Compound Name Substituents (Benzamide/Phenyl) Molecular Weight Key Structural Differences Reference
This compound 2-methoxy, 4-iodo 383.18 g/mol Iodine at para position
N-(4-Bromo-2-fluorophenyl)-2-methoxybenzamide 2-methoxy, 4-bromo, 2-fluoro 324.15 g/mol Bromo and fluoro substituents
N-(2-iodophenyl)-4-methoxybenzamide 4-methoxy, 2-iodo 353.16 g/mol Iodo at ortho, methoxy at para
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo, 4-methoxy, 2-nitro ~370 g/mol* Bromo, nitro, and methoxy groups
YM-43611 2-methoxy, 5-chloro, cyclopropanecarbonylamino ~450 g/mol* Complex pyrrolidinyl substituents

*Approximated based on molecular formulas.

Key Observations :

  • Substituent Position : Ortho-substituted iodine (N-(2-iodophenyl)-4-methoxybenzamide) versus para-substituted iodine (this compound) impacts steric hindrance and dipole interactions .
  • Functional Groups: Addition of electron-withdrawing groups (e.g., nitro in 4MNB) increases polarity, while bulky substituents (e.g., cyclopropanecarbonylamino in YM-43611) enhance receptor selectivity .

Insights :

  • Common Reagents : Many benzamide derivatives are synthesized via nucleophilic acyl substitution using benzoyl chlorides and substituted anilines .
  • Yield Variability : Lower yields (e.g., 35% for benzoimidazole-containing analogues) may result from steric hindrance or tautomerization equilibria .

Analysis :

  • Receptor Specificity: YM-43611 demonstrates how substituents like cyclopropanecarbonylamino enhance dopamine receptor selectivity, a feature absent in simpler benzamides .
  • Therapeutic Potential: The PCSK9 inhibitory activity of N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide highlights the role of benzamide scaffolds in lipid metabolism regulation .

Preparation Methods

Amidation of 2-Methoxybenzoyl Chloride with 4-Iodoaniline

The most straightforward route involves coupling 2-methoxybenzoyl chloride with 4-iodoaniline. This method leverages classical amidation chemistry, as exemplified in procedures from the Royal Society of Chemistry.

Synthesis of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride. The reaction typically proceeds in anhydrous conditions, with excess SOCl₂ acting as both reagent and solvent. For instance, a 5.42 mol scale reaction using 900 g of 3-methoxy-4-methylbenzoic acid and 6.83 mol of SOCl₂ achieved 95% conversion to the corresponding benzoyl chloride. After reflux, excess SOCl₂ is removed via vacuum distillation, yielding a pure acyl chloride intermediate.

Coupling with 4-Iodoaniline

The acyl chloride is then reacted with 4-iodoaniline in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane. A base like pyridine or triethylamine is often added to neutralize HCl generated during the reaction. For example, a procedure from describes stirring equimolar amounts of acyl chloride and amine at 35°C for 1–2 hours, followed by extraction with ethyl acetate and purification via flash chromatography. This method typically achieves yields of 70–85% for analogous benzamide derivatives.

Directed Iodination of N-Phenyl-2-Methoxybenzamide

An alternative strategy involves synthesizing N-phenyl-2-methoxybenzamide followed by regioselective iodination at the para position of the aniline ring. This approach benefits from the directing effect of the amide group, ensuring high positional selectivity.

Synthesis of N-Phenyl-2-Methoxybenzamide

The parent amide is prepared by coupling 2-methoxybenzoyl chloride with aniline under conditions similar to Section 1.1.2. The reaction is typically complete within 2 hours at room temperature, with yields exceeding 80%.

Silver-Catalyzed Iodination

Iodination is achieved using N-iodosuccinimide (NIS) and a silver(I) catalyst, such as silver triflimide (AgNTf₂). A protocol from demonstrates that heating N-phenylacetamide with NIS (1.1 equiv) and AgNTf₂ (10 mol%) at 40°C for 2 hours affords N-(4-iodophenyl)acetamide in 89% yield. Applied to N-phenyl-2-methoxybenzamide, this method is expected to yield the target compound with comparable efficiency. The reaction mechanism involves silver-activated NIS, which facilitates electrophilic aromatic substitution at the para position due to the amide’s electron-donating nature.

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of each synthetic route:

Method Yield Reaction Time Key Advantages Challenges
Direct Amidation70–85%2–4 hoursSimple, scalable, minimal purificationRequires pre-synthesized 4-iodoaniline
Directed Iodination80–90%1–2 hoursHigh regioselectivity, avoids toxic reagentsRequires silver catalyst, higher cost

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Amidation Route : THF or DMF at 35–50°C optimizes reaction kinetics without side product formation.

  • Iodination Route : Dichloroethane (DCE) at 40°C balances reactivity and catalyst stability.

Catalyst Loading

Reducing AgNTf₂ to 5 mol% in the iodination route maintains efficacy while lowering costs.

Purification Techniques

  • Recrystallization : Ethyl acetate/petroleum ether mixtures yield high-purity products (>95%).

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent effectively separates amide products.

Mechanistic Insights

Amidation Mechanism

The nucleophilic attack of 4-iodoaniline on the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride proceeds via a tetrahedral intermediate, with subsequent elimination of HCl.

Directed Iodination Mechanism

Silver(I) activates NIS to generate an iodinating agent (I⁺), which undergoes electrophilic substitution at the para position relative to the amide directing group. The methoxy substituent’s electron-donating effect further stabilizes the transition state .

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Approach : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Pair with ROS detection kits to assess oxidative stress induction. Compare with iodo-free analogs to isolate substituent effects .

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